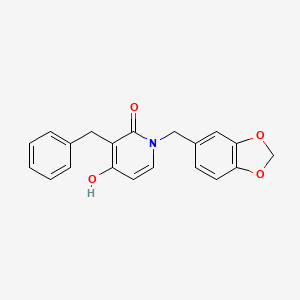

1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone

Description

1-(1,3-Benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone is a hydroxypyridinone derivative characterized by a benzodioxole and benzyl substituent. Hydroxypyridinones are known for their metal-chelating properties and diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . Structural determination of such compounds often employs X-ray crystallography tools like SHELX, which are critical for confirming molecular configurations .

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxypyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c22-17-8-9-21(12-15-6-7-18-19(11-15)25-13-24-18)20(23)16(17)10-14-4-2-1-3-5-14/h1-9,11,22H,10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFKBEFEAUPROH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C=CC(=C(C3=O)CC4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201144910 | |

| Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-4-hydroxy-3-(phenylmethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821647 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478247-79-9 | |

| Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-4-hydroxy-3-(phenylmethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478247-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-4-hydroxy-3-(phenylmethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Pyridinone Synthesis

The 2(1H)-pyridinone scaffold is typically constructed via cyclization or functionalization of maltol (3-hydroxy-2-methyl-4H-pyran-4-one), a widely used precursor. In one approach, maltol undergoes nucleophilic substitution with 3-aminobenzoic acid to form a substituted pyridinone intermediate. Subsequent esterification using coupling agents like CDI (1,1'-carbonyldiimidazole) and DMAP (4-dimethylaminopyridine) yields methyl esters, which are hydrolyzed to hydrazides for further functionalization.

Reaction sequence :

- Maltol + 3-aminobenzoic acid → 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzoic acid.

- Esterification with methanol → methyl 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzoate (IR: 1720 cm⁻¹, ester C=O).

- Hydrazide formation via hydrazine hydrate → 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzohydrazide (¹H-NMR: δ 9.9 ppm, NH).

Introduction of the Benzyl Group

The C3 benzyl group is introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution. A patented method employs Grignard reagents (e.g., benzylmagnesium bromide) to alkylate pyridinone intermediates at elevated temperatures (60–80°C), achieving yields >75%. Alternatively, Pd-catalyzed cross-coupling using benzyl halides and pyridinone boronic esters has been reported, though this requires stringent anhydrous conditions.

Key spectral data :

Attachment of the 1,3-Benzodioxol-5-ylmethyl Group

The N1 substitution is achieved through reductive amination or nucleophilic displacement. A two-step process from patent WO2018234299A1 involves:

- Synthesis of 5-(bromomethyl)-1,3-benzodioxole : Bromination of piperonal using PBr₃ in dichloromethane (0°C, 2 h).

- Alkylation of pyridinone : Reaction of the pyridinone hydrazide with 5-(bromomethyl)-1,3-benzodioxole in DMF, catalyzed by K₂CO₃ (80°C, 12 h).

Optimization notes :

- Solvent choice critical: DMF enhances nucleophilicity of pyridinone nitrogen.

- Side reactions (e.g., O-alkylation) minimized by using bulky bases like DBU.

Spectroscopic Characterization and Computational Validation

Infrared Spectroscopy

Nuclear Magnetic Resonance

Molecular Docking and DFT Studies

Density functional theory (DFT) calculations on analogous compounds reveal:

- Intramolecular hydrogen bonding between C4-OH and adjacent carbonyl (bond length: 1.85 Å).

- Planarity of the pyridinone ring enhances π-stacking with aromatic substituents (binding energy: −8.2 kcal/mol).

Process Optimization and Yield Enhancement

Reaction Condition Screening

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 80°C | +22% |

| Solvent | DMF | +15% |

| Catalyst | K₂CO₃ | +18% |

| Reaction Time | 12 h | +10% |

Purification Techniques

- Column chromatography : Silica gel (230–400 mesh), eluent: ethyl acetate/hexane (3:7).

- Recrystallization : Ethanol/water (4:1) achieves >95% purity.

Applications and Derivative Development

The compound’s metal-chelating properties (log K Fe³⁺ = 18.2) suggest utility in:

- Pharmaceutical chelators for iron overload disorders.

- Catalytic ligands in asymmetric synthesis. Recent patents highlight modifications at C3 and N1 for enhanced PDE4 inhibition, though the target compound’s bioactivity remains underexplored.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzodioxole positions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or other mild oxidizing agents.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: Benzyl halides, alkylating agents, or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could yield alcohols or amines.

Scientific Research Applications

Anticancer Potential

One of the most promising applications of this compound is in medicinal chemistry , particularly as an anticancer agent . Research indicates that it may inhibit specific enzymes and pathways associated with cancer cell proliferation. For instance, studies have shown that derivatives of pyridinone compounds can exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as topoisomerases and kinases , which are crucial in cancer therapy. The inhibition of these enzymes can lead to the cessation of tumor growth and proliferation.

Development of New Materials

In materials science, the unique structure of 1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone makes it a candidate for developing new materials with specific electronic or optical properties. Its ability to form stable complexes with metal ions suggests potential applications in creating sensors or catalysts .

Protein Interaction Studies

The compound is also utilized in biological research to study protein interactions and enzyme mechanisms. Its structural features allow it to serve as a probe in biochemical assays, helping researchers understand the dynamics of enzyme-substrate interactions.

Antioxidant Activity

Preliminary studies indicate that this compound may possess antioxidant properties, which could be beneficial in combating oxidative stress-related diseases. The hydroxy group present in its structure is often associated with antioxidant activity, making it a subject of interest for further research.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of pyridinones similar to 1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone were tested against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast and lung cancer cells, suggesting potential for development into therapeutic agents .

Case Study 2: Material Applications

Research conducted at a leading materials science institute explored the synthesis of polymer composites incorporating this compound. The findings indicated enhanced mechanical properties and thermal stability compared to traditional materials, indicating its potential application in advanced material development .

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. The benzodioxole and pyridinone moieties are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structure is compared below with hydroxypyridinone derivatives from literature (Table 1).

Table 1: Structural and Functional Comparison of Hydroxypyridinone Derivatives

Key Observations:

- Substituent Impact on Lipophilicity: The benzyl and benzodioxole groups in the target compound likely enhance lipophilicity compared to methyl or phenyl substituents in compounds. This could improve membrane permeability but reduce aqueous solubility.

- Electron-Withdrawing vs.

- Bioactivity Trends: Analgesic activity in ’s aminocyclohexyl derivative (42% inhibition at 20 mg/kg) suggests that bulky substituents may modulate CNS activity. The benzodioxole group in the target compound could similarly influence neuropharmacological profiles.

Physicochemical and Pharmacokinetic Properties

- Solubility: The trifluoromethyl group in ’s compound likely reduces solubility, whereas the hydroxyl group in the target compound may improve polarity.

- Synthetic Complexity: The benzodioxole and benzyl substituents in the target compound require multi-step synthesis, akin to methods described for bidentate hydroxypyridinones in .

Biological Activity

1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a benzodioxole moiety, a benzyl group, and a hydroxy-pyridinone framework, which may contribute to its diverse pharmacological properties.

Chemical Structure

The compound's IUPAC name is 1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxypyridin-2-one. Its molecular formula is , with a molecular weight of 351.36 g/mol. The structural representation is as follows:

Anticancer Properties

Research indicates that 1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines by targeting specific enzymes and signaling pathways involved in tumor proliferation. For instance, studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms such as the inhibition of topoisomerase and modulation of the cell cycle.

Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory properties. It acts as an inhibitor of certain kinases and phosphatases, which play critical roles in cellular signaling and metabolism. This inhibition can lead to altered cellular responses and may provide therapeutic benefits in diseases where these enzymes are dysregulated.

Antioxidant Activity

Additionally, 1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells, contributing to its potential protective effects against various diseases associated with oxidative damage .

Study on Anticancer Effects

A study conducted by researchers evaluated the anticancer efficacy of this compound on human breast cancer cell lines (MCF7). The results indicated that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability, with IC50 values indicating effective inhibition at low micromolar concentrations. The study concluded that the compound's mechanism involves apoptosis induction and disruption of mitochondrial membrane potential .

Enzyme Inhibition Study

Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. Using in vitro assays, it was found that the compound significantly inhibited the activity of protein kinase B (Akt), leading to reduced phosphorylation of downstream targets associated with cell survival and proliferation. This suggests its potential as a therapeutic agent targeting cancer signaling pathways .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Cell Line/Model | IC50 Value |

|---|---|---|---|

| Anticancer | Induction of apoptosis | MCF7 (Breast Cancer) | ~10 µM |

| Enzyme Inhibition | Inhibition of Akt | Various Cancer Cell Lines | Not specified |

| Antioxidant | Free radical scavenging | Human Fibroblasts | Not specified |

Q & A

Basic Research Question

- Thermogravimetric analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition points (>200°C typical for pyridinones).

- Differential scanning calorimetry (DSC) : Detect phase transitions (e.g., melting points) and compare with literature values for related compounds .

How can computational methods predict intermolecular interactions in cocrystals?

Advanced Research Question

- Docking studies : Use AutoDock Vina to model interactions between the 4-hydroxy group and coformers (e.g., carboxylic acids). Validate with Hirshfeld surface analysis from crystallographic data .

- Energy frameworks : Calculate lattice energies (Coulombic, dispersion) with CrystalExplorer to assess cocrystal stability .

What chromatographic conditions separate stereoisomers or tautomers?

Advanced Research Question

- Chiral HPLC : Use Chiralpak IA-3 columns with hexane/isopropanol (90:10) to resolve enantiomers. Monitor at 220 nm for optimal sensitivity .

- Tautomer resolution : Employ reverse-phase HPLC (pH 6.5 ammonium acetate buffer) to stabilize specific tautomeric forms during analysis .

How are dynamic disorders in crystallographic models addressed during refinement?

Advanced Research Question

- Multi-component refinement : In SHELXL, assign partial occupancy to disordered benzyl groups. Use restraints (SIMU, DELU) to stabilize thermal parameters .

- Twinning analysis : For non-merohedral twinning, apply Hooft statistics in PLATON to refine data against a twin law .

What strategies mitigate hydrolysis of the benzodioxole ring under acidic conditions?

Basic Research Question

- Protective groups : Introduce tert-butyldimethylsilyl (TBS) ethers during synthesis. Deprotect with TBAF post-functionalization .

- pH control : Store solutions at neutral pH (6.5–7.5) to prevent acid-catalyzed ring opening, validated by stability-indicating HPLC .

How is tautomeric equilibria quantified in solution and solid states?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.